Saccharin sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Taste Receptor Studies

Saccharin sodium is a well-characterized sweet taste receptor agonist. This means it binds to and activates the sweet taste receptors on the tongue, triggering the perception of sweetness. Researchers use saccharin sodium to study the mechanisms of sweet taste perception. By examining how different concentrations of saccharin sodium activate taste receptors, scientists can gain insights into the function and physiology of taste transduction [].

One area of particular interest is the role of different taste receptor subtypes in sweet taste perception. Saccharin sodium, along with other sweeteners, can be used to selectively activate specific taste receptor subtypes, allowing researchers to isolate and study their individual contributions to sweetness [].

Metabolic Studies

Saccharin sodium, being non-caloric, can be a useful tool in metabolic research. Studies investigating the effects of diet on various physiological processes often utilize saccharin-sweetened solutions to control for caloric intake while allowing for manipulation of taste perception. For example, researchers might use saccharin-sweetened water to study the hormonal responses to sweet taste in the absence of the confounding effects of sugar intake [].

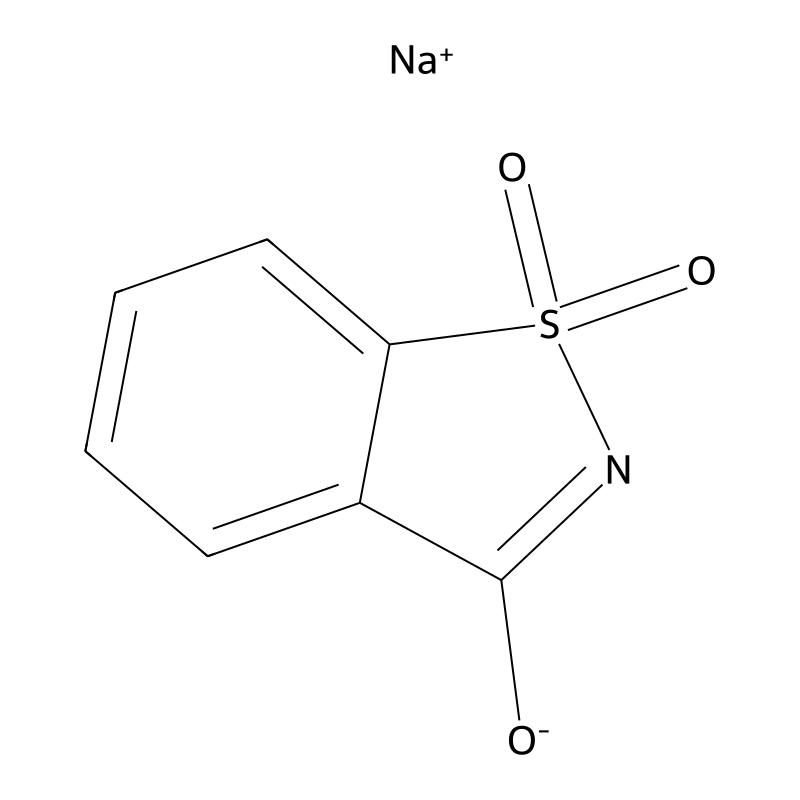

Saccharin sodium is a synthetic compound that serves primarily as a non-nutritive artificial sweetener. It is known for its intense sweetness, approximately 300 to 500 times sweeter than sucrose, and is often used in various food products, beverages, and pharmaceuticals to enhance sweetness without adding calories. The chemical structure of saccharin sodium is represented by the formula , and it typically appears as a white crystalline powder that is odorless or has a faint aromatic odor. Saccharin is stable under heat and does not chemically react with other food ingredients, making it suitable for a wide range of applications in the food industry .

Saccharin sodium is generally considered safe for consumption in moderate amounts by healthy individuals. Several regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the US Food and Drug Administration (FDA), have deemed it safe for use as a sugar substitute []. However, some studies have raised concerns about its potential effects on gut microbiota and bladder cancer risk at high intake levels. More research is needed to definitively establish these links.

Saccharin sodium exhibits specific chemical behavior, including:

- Acid-Base Reactions: Saccharin can act as a weak acid due to the presence of its sulfonamide group. Its low pKa value indicates that it can donate protons in solution .

- Nucleophilic Substitution: The compound can be utilized in nucleophilic substitution reactions to prepare disubstituted amines from alkyl halides, followed by Gabriel synthesis .

- Catalytic

The synthesis of saccharin sodium can be achieved through several methods:

- Remsen-Fahlberg Process: The original method involves sulfonating toluene with chlorosulfonic acid to produce ortho- and para-toluenesulfonyl chlorides. The ortho isomer is then converted to ortho-toluenesulfonamide, oxidized to form saccharin .

- Maumee Process: An alternative method utilizes methyl anthranilate, which undergoes a series of reactions involving nitrous acid, sulfur dioxide, chlorine, and ammonia to yield saccharin .

- Crystallization: The sodium salt form is typically prepared by neutralizing saccharin with sodium hydroxide, resulting in a water-soluble product suitable for various applications .

Saccharin sodium has diverse applications across multiple sectors:

- Food Industry: Used extensively as a sweetener in diet foods and beverages.

- Pharmaceuticals: Employed to mask the bitter taste of medications.

- Research: Utilized in laboratories for various chemical syntheses and reactions due to its catalytic properties .

Studies on the interactions of saccharin sodium with other compounds reveal:

- Synergistic Effects: When combined with other sweeteners like cyclamate or aspartame, saccharin can enhance sweetness while masking undesirable aftertastes .

- Chemical Stability: Saccharin does not react chemically with many food ingredients, ensuring stability during storage and processing .

Several compounds share similarities with saccharin sodium in terms of structure or function. Here are some notable examples:

| Compound Name | Sweetness Relative to Sucrose | Solubility | Unique Characteristics |

|---|---|---|---|

| Aspartame | 200 times | Water-soluble | Contains amino acids; breaks down at high temperatures |

| Sucralose | 600 times | Water-soluble | Derived from sucrose; stable under heat |

| Acesulfame potassium | 200 times | Water-soluble | Often used in combination with other sweeteners |

| Cyclamate | 30 times | Water-soluble | Banned in some countries due to safety concerns |

Saccharin sodium stands out due to its long history of use, unique synthesis methods, and specific applications in both food and pharmaceutical industries. Its distinct aftertaste compared to other artificial sweeteners also contributes to its unique profile among sugar substitutes .

Crystalline Structure Analysis

Saccharin sodium exhibits complex crystalline behavior with multiple hydrated forms that demonstrate remarkable structural diversity [1] [2]. The compound crystallizes in the orthorhombic space group P2₁/n for the 1.875-hydrate form, which represents the most extensively studied crystalline variant [1]. This particular hydrate demonstrates an unusual stoichiometry of Na(sac)(15/8)H₂O, featuring a high-Z' structure with 16 formula units in the asymmetric unit [1] [2].

X-ray crystallographic analysis reveals that the 1.875-hydrate form can be described as a commensurately modulated structure in (3+1)-dimensional superspace with superspace group C2/c(0σ₂0)s0 and modulation wavevector q = (0, 3/4, 0) [2]. This superspace approach reduces the Z' value from 16 to 2 in a fourfold smaller unit cell with additional lattice centering, providing a more rational description of the complex structural features [2].

The crystalline structure exhibits three distinct polymorphic forms: anhydrous, 2/3 hydrate (triclinic), and 15/8 hydrate (monoclinic) [3]. Thermogravimetric analysis indicates that the monoclinic and triclinic forms compose an enantiotropically related polymorphic system [3]. The anhydrous form demonstrates exceptional thermal stability with melting points exceeding 300°C [4] [5].

Single-crystal-to-single-crystal phase transitions occur within the temperature range of 298 to 20 K, displaying reversible behavior with complex disordered states [1]. An unusual reentrant disorder phenomenon has been observed upon cooling through a phase transition at 120 K, where disorder increases counter-intuitively with decreasing temperature [1]. The disordered region involves three sodium cations, four water molecules, and one saccharinate anion, demonstrating the dynamic nature of the crystal lattice [1].

Tautomeric Forms and Stability

Saccharin sodium demonstrates structural stability across various environmental conditions, maintaining its molecular integrity within a pH range of 2 to 7 and at temperatures up to 150°C [6]. The compound exists primarily in its ionic form in aqueous solutions, as the pKa of saccharin is 1.8, ensuring essentially complete ionization at physiological pH values greater than 5 [7].

Recent photochemical studies have revealed the existence of photoisomeric forms under specific conditions [8]. Matrix-isolated saccharin subjected to narrow-band ultraviolet irradiation at 290 nm generates a previously unknown isomer termed iso-saccharin [8]. Density functional theory calculations at the O3LYP/6-311++G(3df,3pd) level provide the best correlation with experimental spectra for these isomeric forms [8].

The tautomeric equilibrium between different forms demonstrates pH-dependent behavior, with the electronic structure significantly influenced by ionization state [7]. Nuclear magnetic resonance spectroscopy using ¹⁷O, ¹⁵N, and ¹³C isotopes has provided detailed insights into the electronic structure variations associated with different tautomeric forms [7] [9].

Computational analysis indicates that both saccharin and iso-saccharin conjugate bases possess distinct thermodynamic properties, with their free energies and dipole moments suggesting potential relevance in systems involving saccharin-based ionic liquids [8]. The molecular stability is enhanced through intramolecular hydrogen bonding networks and resonance stabilization within the benzisothiazole ring system [8].

Spectroscopic Profiles

Infrared and Raman Spectral Signatures

Infrared spectroscopic analysis of saccharin sodium reveals characteristic absorption bands that provide definitive structural identification [10] [11] [12]. The most prominent features include broad absorption bands in the 3400-3600 cm⁻¹ region, attributed to ν(OH) stretching vibrations of coordinated water molecules in hydrated forms [12]. The absence of the N-H stretching vibration around 3215 cm⁻¹, typically observed in free saccharin, confirms the ionic nature of the sodium salt [12].

The carbonyl stretching vibration appears as a very strong band at 1675 cm⁻¹ in sodium saccharinate, representing a significant shift from 1725 cm⁻¹ observed in free saccharin [12]. This bathochromic shift indicates the ionic character of the saccharinate anion and reduced covalent character compared to the parent acid [12]. The sulfonyl stretching vibrations manifest as characteristic doublets with νₐₛ(SO₂) at approximately 1340 cm⁻¹ and νₛ(SO₂) at 1167 cm⁻¹ [12].

Aromatic C-H stretching vibrations appear as a series of medium-intensity bands in the 3100-2940 cm⁻¹ region, maintaining similar positions to those observed in free saccharin [12]. The fingerprint region below 1500 cm⁻¹ displays complex patterns characteristic of the benzisothiazole ring system, providing unique spectroscopic identification capabilities [10] [13].

Raman spectroscopic analysis complements infrared data with distinct vibrational signatures [14] [15]. Key Raman bands include C-C stretching and C-H deformation modes at 934 ± 3 cm⁻¹, C-O stretching and C-CH₂ stretching vibrations at 1049 ± 1 cm⁻¹, and C-N stretching (Amide III) characteristics at 1328 ± 3 cm⁻¹ [15]. Surface-enhanced Raman spectroscopy (SERS) techniques have demonstrated enhanced sensitivity for analytical applications, with detection limits reaching 0.6 g/kg in complex food matrices [14].

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopic analysis reveals concentration-dependent absorption behavior with distinct electronic transitions [16]. At lower concentrations (less than 0.0001 M), the primary absorption maximum occurs at 201 nm, representing the fundamental electronic transition of the saccharinate anion [16]. For higher concentrations exceeding 0.0000937 M, an alternative absorption peak emerges at 269 nm due to photodetector saturation effects in the lower wavelength region [16].

The electronic transition at 201 nm corresponds to π→π* transitions within the benzisothiazole ring system, characteristic of aromatic compounds with extended conjugation [16]. Additional absorption features have been reported at 226 nm in some analytical methods, though this may represent instrumental variations or matrix effects [16].

Derivative ultraviolet spectrophotometry has proven particularly valuable for analytical applications, with second-derivative and fourth-derivative spectra providing enhanced resolution and elimination of background interference [17] [18]. The weak shoulder observed at 285.5 nm in zero-order spectra becomes differentiated into distinct peaks in higher-order derivative spectra, enabling precise quantitative analysis [18].

pH-dependent electronic structure variations significantly influence absorption characteristics [7] [9]. The ionization state of saccharin fundamentally alters the electronic distribution within the molecule, resulting in measurable shifts in absorption maxima and extinction coefficients [7]. These pH-dependent changes provide valuable information about the electronic structure and protonation equilibria in aqueous systems [9].

Photochemical stability studies indicate that saccharin undergoes structural rearrangement under narrow-band ultraviolet irradiation at 290 nm, generating iso-saccharin with distinct spectroscopic properties [8]. These photoisomerization processes demonstrate the potential for UV-induced degradation under specific irradiation conditions [19].

Solubility and Phase Behavior

Aqueous Solution Thermodynamics

Saccharin sodium demonstrates exceptional water solubility with strong temperature dependence, ranging from 100 g/100g H₂O at 20°C to 297 g/100g H₂O at 90°C for the dihydrate form [20]. This remarkable solubility, approximately 1000 g/L at ambient conditions [21], represents one of the highest solubility values among artificial sweeteners and reflects the strong ionic character of the sodium salt [22].

Thermodynamic analysis reveals that the dissolution process is endothermic with positive enthalpy values, indicating that energy input is required to break the crystal lattice and solvate the ions [23]. The positive Gibbs energy of dissolution suggests that the process becomes more favorable at elevated temperatures due to the entropic contribution overcoming the enthalpic penalty [23]. The dissolution mechanism demonstrates enthalpy-driven behavior over most temperature ranges, with entropy contributions becoming significant only under specific conditions [23].

Apparent molar volume studies indicate strong solute-solvent interactions with positive values ranging from (95.3 to 111.7) × 10⁻⁶ m³·mol⁻¹ for related monosaccharide systems in saccharin sodium solutions [24] [25]. The positive partial molar volumes of transfer from water to saccharin sodium solutions demonstrate favorable solute-cosolute interactions [25] [26].

Volumetric behavior studies at temperatures from 298.15 to 313.15 K reveal that saccharin sodium acts as a water structure maker [26]. The compound exhibits positive expansion coefficients and Hepler's constants, indicating strong water-saccharin sodium interactions that enhance the ordered structure of surrounding water molecules [26].

Solvent Interactions and Hydration Effects

Hydration thermodynamics of saccharin sodium involves complex multi-layer water coordination around both the sodium cation and the saccharinate anion [27] [26]. Density functional theory calculations and experimental evidence indicate that the sodium ion coordinates with hydrophilic groups including hydroxyl, carbonyl, and ether functionalities in mixed solvent systems [25] [26].

Hydrogen bonding networks play a crucial role in the solvation process, with the saccharinate anion participating in both donor and acceptor interactions [28] [29]. X-ray crystallographic studies of saccharin salts reveal N⁺-H⋯O hydrogen bonds and weaker N⁺-H⋯N⁻ interactions, demonstrating the versatile hydrogen bonding capabilities of the saccharinate moiety [28].

Solvent-specific interactions vary significantly with solvent polarity and hydrogen bonding capacity [30]. In dimethyl sulfoxide (DMSO), saccharin sodium demonstrates moderate solubility of 41 mg/mL (199.83 mM), while showing minimal solubility in ethanol (< 1 mg/mL) [30]. These solvent-dependent behaviors reflect the importance of dipolar interactions and hydrogen bonding capacity in the solvation process.

Mixed solvent systems containing saccharin sodium and other saccharides demonstrate synergistic interactions [24] [25]. Volumetric studies reveal that the presence of monosaccharides such as ribose and mannose enhances the apparent specific volumes of saccharin sodium, indicating favorable molecular interactions between sweetening agents [25] [26].

Thermodynamic transfer parameters from water to various co-solvent systems provide quantitative measures of preferential solvation [25] [26]. The positive values of transfer volumes indicate that saccharin sodium experiences more favorable interactions in mixed aqueous systems compared to pure water, attributed to enhanced hydrogen bonding networks and electrostatic stabilization [26].

Purity

Physical Description

Dry Powder; Liquid

White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS]

Color/Form

Needles from acetone; prisms from alcohol; leaflets from water

White, crystalline powder

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

Heavy Atom Count

Taste

Bitter, metallic aftertaste

Density

0.828 g/cu cm at 25 °C

LogP

0.91

log Kow = 0.91

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 284 of 298 companies (only ~ 4.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Impurities

Other CAS

82385-42-0

Absorption Distribution and Excretion

Three groups of five men were given sodium saccharin in single oral doses of 50, 150 or 333 mg/60 kg bw. Peak plasma concentrations occurred between 30 and 60 min after dosing, and 60 and 76% was excreted unchanged in urine at 6 and 24 h, respectively. /Sodium saccharin/

IN 3 VOLUNTEERS, 85-92% OF DOSES OF 1 G 3(14)C-SACCHARIN ADMIN ORALLY FOR 21 DAYS WAS EXCRETED UNCHANGED IN THE URINE WITHIN 24 HR; NO METABOLITES WERE FOUND. WITHIN 48 HR, 92.3% OF A DOSE OF 500 MG (14)C-SACCHARIN WAS EXCRETED IN THE URINE & 5.8% IN THE FECES.

After administration of 1-g doses of soluble (sodium) saccharin [form not specified] to three men, saccharin was excreted in the urine quantitatively unchanged by two of the subjects within 48 hr. In a subsequent experiment involving six subjects, none excreted the dose quantitatively within 72 hr, but no metabolism of saccharin was detected. /Sodium saccharin/

For more Absorption, Distribution and Excretion (Complete) data for SACCHARIN (13 total), please visit the HSDB record page.

Metabolism Metabolites

YIELDS IN MONKEYS SULFAMOYLBENZOIC ACID & O-SULFOBENZOIC ACID. /FROM TABLE/

EXPOSURE OF MALE CHARLES RIVER CDI RATS TO 5% SACCHARIN DIET IN UTERO & THROUGHOUT WEANING, DID NOT INDUCE DETECTABLE METABOLISM. NO METABOLITES WERE DETECTED IN URINE OF NORMAL RATS GIVEN TRACER DOSE. PRETREATMENT WITH 3-METHYLCHOLANTHRENE DID NOT INDUCE SACCHARIN METABOLISM.

One female and two male volunteers excreted 85-92% of a dose of 1g (3-14)C- saccharin unchanged in the urine within 24 hr, before or after taking 1 g saccharin daily for 21 days; no metabolites were found.

Within 48 h, 92% of a dose of 500 mg [14C]saccharin taken by six male volunteers was excreted in the urine and 5.8% in the faeces. Analysis of urine and feces by highperformance liquid chromatography and thin-layer chromatography revealed only unmetabolized saccharin.

Associated Chemicals

Calcium saccharin;6485-34-3

Wikipedia

Triclopy

Biological Half Life

Six women with an average oral daily intake of 100-300 mg saccharin (form not specified) had maximum plasma concentrations after 0.5-1 hr and an elimination half-life of 7.5 hr.

Use Classification

Food Additives -> SWEETENER; -> JECFA Functional Classes

Cosmetics -> Masking; Oral care

Methods of Manufacturing

In the United States, the Maumee process is used. This starts from either anthranilic acid or its methyl ester, which can be obtained from phthalic acid anhydride. With sodium nitrite, anthranilic acid forms a diazonium compound, which is reacted with sulfur dioxide or sulfites, and chlorinated to 2-chlorosulfonylbenzoic acid methyl ester. In the presence of ammonia, this ester yields the respective amide, from which, after de-esterification, saccharin is obtained. Reaction with sodium hydroxide or calcium hydroxide forms the respective saccharin salts.

Saccharin is dissolved in an equimolar quantity of aqueous sodium hydroxide, and the solution is concentrated to crystallization. /Saccharin sodium/

Saccharin is reacted with a semimolar quantity of calcium hydroxide in aqueous medium, and the resulting solution is concentrated to crystallization. /Saccharin calcium/

A mixture of toluenesulfonic acids is converted into the sodium salt then distilled with phosphorus trichloride and chlorine to obtain the o-toluene sulfonyl chloride which, by means of ammonia, is converted into o-toluenesulfamide. This is oxidized with permanganate, treated with acid, and saccharin crystallized out.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

Paint and Coating Manufacturing

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1): ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Method: AOAC 941.10; Procedure: qualitative test (organoleptic test, phenol-sulfuric acid test); Analyte: saccharin; Matrix: foods; Detection Limit: not provided.

Method: AOAC 973.29; Procedure: gravimetric method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.

Method: AOAC 980.18; Procedure: differential pulse polarographic method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for SACCHARIN (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

Since both sodium L-ascorbate and sodium saccharin promote two-stage bladder carcinogenesis in rats, synergism of the two chemicals was investigated with special reference to the role of urinary pH and sodium+ concentration. Male F344 rats were given 0.05% N-butyl-N-(4-hydroxybutyl)nitrosamine in the drinking water for 4 wk and then treated with basal diet containing 5% sodium saccharin, 5% sodium L-ascorbate, 5% sodium saccharin plus 5% sodium L-ascorbate, 5% L-ascorbic acid, 5% sodium saccharin plus 5% L-ascorbic acid, or no added chemical for 32 wk. Treatment with sodium saccharin or sodium L-ascorbate alone significantly increased the induction of neoplastic and preneoplastic lesions of the bladder. Sodium saccharin plus sodium L-ascorbate also induced these bladder lesions significantly when compared with the controls, and the number of lesions was greater than the sum of the lesions in the group treated with sodium saccharin alone or sodium L-ascorbate alone. In contrast, the induction of carcinomas and papillomas in rats treated with sodium saccharin plus sodium L-ascorbate produced an elevation of urinary pH and sodium+ concentrations, although the increases were not different from those in rats fed sodium saccharin or sodium L-ascorbate alone. Sodium saccharin plus L-ascorbic acid, however, did not cause elevation of urinary pH, although it increased urinary sodium+ concentration. Thus, the bladder carcinogenesis promotion by sodium saccharin was synergized by sodium L-ascorbate and inhibited by L-ascorbic acid. This modulation was associated with changes of urinary pH and Na+ concentration. /Sodium saccharin/

CHRONIC RAT FEEDING STUDIES WERE CONDUCTED ON A 10:1 CYCLAMATE/SACCHARIN MIXT. THE TEST MIXT WAS FED AT DIETARY LEVELS DESIGNED TO FURNISH 500, 1120, & 2500 MG/KG TO GROUPS OF 35 MALE & 45 FEMALE RATS. THE ONLY POS FINDING WHICH PROVED TO HAVE CRUCIAL SIGNIFICANCE WAS THE OCCURRENCE OF PAPILLARY CARCINOMAS IN THE BLADDERS OF 12 OF THE 70 RATS FED THE MAX DIETARY LEVEL OF THE MIXT (EQUIV TO ABOUT 2500 MG/KG) FOR PERIODS RANGING FROM 78 TO 105 WK.

N-METHYL-N-NITROSOUREA WAS USED AS INITIATING CARCINOGEN AND GREATLY INCR YIELD OF BLADDER CANCERS IN SACCHARIN TREATED RATS. SACCHARIN IS A WEAK INITIATOR BUT A POWERFUL PROMOTER OF CARCINOGENESIS IN THE RAT BLADDER.

For more Interactions (Complete) data for SACCHARIN (15 total), please visit the HSDB record page.

Dates

2: Ha MS, Ha SD, Choi SH, Bae DH. Assessment of Korean consumer exposure to sodium saccharin, aspartame and stevioside. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1238-47. doi: 10.1080/19440049.2013.797114. Epub 2013 Jun 27. PubMed PMID: 23802660.

3: Zhang G, Wang L, Zhou X, Li Y, Gong D. Binding characteristics of sodium saccharin with calf thymus DNA in vitro. J Agric Food Chem. 2014 Jan 29;62(4):991-1000. doi: 10.1021/jf405085g. Epub 2014 Jan 17. PubMed PMID: 24437661.

4: Jamal MA, Rashad M, Khosa MK, Bhatti HN. Volumetric and acoustical behaviour of sodium saccharin in aqueous system over temperature range (20.0-45.0)°C. Food Chem. 2015 Apr 15;173:551-6. doi: 10.1016/j.foodchem.2014.10.047. Epub 2014 Oct 17. PubMed PMID: 25466058.

5: Sugiura J, Nakajima M. [Development of a New Method for Determination of Sodium Saccharin and Acesulfame Potassium with the Aid of Coagulant]. Shokuhin Eiseigaku Zasshi. 2015;56(5):200-4. doi: 10.3358/shokueishi.56.200. Japanese. PubMed PMID: 26537649.

6: El-Sabbagh OI. Synthesis of some new benzisothiazolone and benzenesulfonamide derivatives of biological interest starting from saccharin sodium. Arch Pharm (Weinheim). 2013 Oct;346(10):733-42. doi: 10.1002/ardp.201300110. Epub 2013 Sep 11. PubMed PMID: 24038507.

7: Zhao F, Gao G, Na H, Ma D, Wang X. [Simultaneous determination of saccharin sodium and synthetic colours in flavourings by solid phase extraction and high performance liquid chromatography]. Se Pu. 2013 May;31(5):490-3. Chinese. PubMed PMID: 24010353.

8: Knowles MA, Jani H, Hicks RM. Induction of morphological changes in the urothelium of cultured adult rat bladder by sodium saccharin and sodium cyclamate. Carcinogenesis. 1986 May;7(5):767-74. PubMed PMID: 2421938.

9: Masui T, Garland EM, Wang CY, Cohen SM. Effects of different types of diet and sodium saccharin on proliferation at the limiting ridge of the rat forestomach. Food Chem Toxicol. 1990 Jul;28(7):497-505. PubMed PMID: 2210522.

10: Icsel C, Yilmaz VT. In vitro DNA binding studies of the sweetening agent saccharin and its copper(II) and zinc(II) complexes. J Photochem Photobiol B. 2014 Jan 5;130:115-21. doi: 10.1016/j.jphotobiol.2013.11.001. Epub 2013 Nov 11. PubMed PMID: 24316657.

11: Hasegawa R, Greenfield RE, Murasaki G, Suzuki T, Cohen SM. Initiation of urinary bladder carcinogenesis in rats by freeze ulceration with sodium saccharin promotion. Cancer Res. 1985 Apr;45(4):1469-73. PubMed PMID: 3978613.

12: Csakai A, Smith C, Davis E, Martinko A, Coulup S, Yin H. Saccharin derivatives as inhibitors of interferon-mediated inflammation. J Med Chem. 2014 Jun 26;57(12):5348-55. doi: 10.1021/jm500409k. Epub 2014 Jun 4. PubMed PMID: 24897296; PubMed Central PMCID: PMC4079330.

13: Feijó FM, Ballard CR, Foletto KC, Batista BAM, Neves AM, Ribeiro MFM, Bertoluci MC. Saccharin and aspartame, compared with sucrose, induce greater weight gain in adult Wistar rats, at similar total caloric intake levels. Appetite. 2013 Jan;60(1):203-207. doi: 10.1016/j.appet.2012.10.009. Epub 2012 Oct 23. PubMed PMID: 23088901.

14: Valenti LP. Liquid chromatographic determination of quinine, hydroquinine, saccharin, and sodium benzoate in quinine beverages. J Assoc Off Anal Chem. 1985 Jul-Aug;68(4):782-4. PubMed PMID: 4030654.

15: Turner SD, Tinwell H, Piegorsch W, Schmezer P, Ashby J. The male rat carcinogens limonene and sodium saccharin are not mutagenic to male Big Blue rats. Mutagenesis. 2001 Jul;16(4):329-32. PubMed PMID: 11420401.

16: Demers DM, Fukushima S, Cohen SM. Effect of sodium saccharin and L-tryptophan on rat urine during bladder carcinogenesis. Cancer Res. 1981 Jan;41(1):108-12. PubMed PMID: 7448750.

17: Brizuela A, Romano E, Yurquina A, Locatelli S, Brandán SA. Experimental and theoretical vibrational investigation on the saccharinate ion in aqueous solution. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Sep;95:399-406. doi: 10.1016/j.saa.2012.04.003. Epub 2012 Apr 21. PubMed PMID: 22571944.

18: Yu A, Hashimura T, Nishio Y, Kanamaru H, Fukuzawa S, Yoshida O. Anti-promoting effect of nordihydroguaiaretic acid on N-butyl-N-(4-hydroxybutyl)nitrosamine and sodium saccharin-induced rat urinary bladder carcinogenesis. Jpn J Cancer Res. 1992 Sep;83(9):944-8. PubMed PMID: 1429204; PubMed Central PMCID: PMC5918979.

19: Parker KR, von Borstel RC. Antimutagenesis in yeast by sodium chloride, potassium chloride, and sodium saccharin. Basic Life Sci. 1990;52:367-71. PubMed PMID: 2183776.

20: Mortazavi ZF, Islami MR, Khaleghi M. Highly Stereoselective Synthesis of Saccharin-Substituted β-Lactams via in Situ Generation of a Heterosubstituted Ketene and a Zwitterionic Intermediate as Potential Antibacterial Agents. Org Lett. 2015 Jun 19;17(12):3034-7. doi: 10.1021/acs.orglett.5b01309. Epub 2015 Jun 1. PubMed PMID: 26029959.